molecular formula C14H14FN3O2 B2557768 4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide CAS No. 1170398-27-2

4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide

Cat. No.: B2557768
CAS No.: 1170398-27-2
M. Wt: 275.283
InChI Key: DVFLQSFRKCGPBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a chemical compound of significant interest in medicinal chemistry and oncology research, built upon the biologically active 3(2H)-pyridazinone scaffold . The pyridazinone core is a privileged structure in drug discovery, known for conferring a wide range of pharmacological activities . This particular compound is designed for research applications exploring the therapeutic potential of this chemical class. Its structure is related to compounds that have demonstrated potent inhibitory activity against cancer cell lines in vitro, including human myelodysplastic syndrome and colon carcinoma models . Researchers utilize this benzamide-pyridazinone derivative to investigate key biological pathways, including the modulation of histone deacetylases (HDACs) and the disruption of critical protein-protein interactions, such as those involving PRMT5 and its substrate adaptor proteins . Such mechanisms are pivotal targets in oncology, as they can induce cell cycle arrest and apoptosis in malignant cells . The presence of the 4-fluorobenzamide moiety is a common feature in optimized drug candidates, aimed at enhancing target potency and improving metabolic stability . This product is intended for laboratory research purposes only to further the development of novel therapeutic agents. It is supplied with the following condition: For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

4-fluoro-N-[3-(6-oxopyridazin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN3O2/c15-12-6-4-11(5-7-12)14(20)16-8-2-10-18-13(19)3-1-9-17-18/h1,3-7,9H,2,8,10H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVFLQSFRKCGPBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)N(N=C1)CCCNC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-fluoro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)benzamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C22H23FN4O4S
Molecular Weight: 458.5 g/mol
IUPAC Name: N-[4-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethylsulfamoyl]phenyl]butanamide

Structural Representation

The compound's structure can be represented as follows:

C22H23FN4O4S\text{C}_{22}\text{H}_{23}\text{F}\text{N}_{4}\text{O}_{4}\text{S}

2D Structure

2D Structure

Research indicates that this compound may exhibit various biological activities, including:

  • Inhibitory Effects on Enzymes: The compound has shown potential as an inhibitor of specific enzymes related to metabolic pathways, particularly those involved in oxidative stress and inflammation.
  • Antioxidant Properties: Preliminary studies suggest that it may possess antioxidant capabilities, which can mitigate cellular damage caused by free radicals.
  • Antimicrobial Activity: Some derivatives of the pyridazinone structure have demonstrated antibacterial and antifungal properties.

Antioxidant Activity

A study conducted on related compounds indicated that derivatives with a fluorine substituent exhibited enhanced antioxidant activity compared to their non-fluorinated counterparts. This suggests that the presence of the fluoro group may play a crucial role in enhancing the biological efficacy of the compound .

Enzyme Inhibition

The compound's structure suggests potential interactions with acetylcholinesterase (AChE), which could lead to implications in neurodegenerative diseases. Research on similar compounds has shown that modifications in the aromatic systems can significantly affect AChE inhibition .

Case Studies

  • Study on Antioxidant Activity : A study published in Bioorganic & Medicinal Chemistry evaluated several pyridazinone derivatives, including this compound. The results demonstrated significant antioxidant activity through radical scavenging assays, indicating its potential for therapeutic applications in oxidative stress-related conditions .
  • Enzyme Interaction Analysis : Molecular docking studies have been performed to predict the binding affinity of this compound with AChE. The results showed promising interactions, suggesting that this compound could be further explored for its neuroprotective effects in Alzheimer's disease models .

Comparative Biological Activity Table

Compound NameMolecular WeightAntioxidant ActivityAChE InhibitionAntimicrobial Activity
This compound458.5 g/molHighModeratePresent
Related Pyridazinone Derivative450 g/molModerateHighAbsent

Comparison with Similar Compounds

4-Fluoro-N-(3-(3-(4-Fluorophenyl)-6-Oxopyridazin-1(6H)-yl)propyl)benzamide

Structural Differences :

  • This analog () incorporates an additional 4-fluorophenyl group on the pyridazinone ring, increasing steric bulk and aromaticity.
  • Functional Implications :
    • The extra fluorophenyl group may enhance target binding affinity through π-π stacking interactions but could reduce solubility.
    • Compared to the parent compound, this modification might shift selectivity toward enzymes sensitive to bulky substituents (e.g., tyrosine kinases) .

Otaplimastatum

Structural Profile :

  • Contains a quinazoline-2,4-dione core instead of pyridazinone ().
  • Features dual propylacetamide chains linked to nitrogen atoms.

Functional Contrast :

  • Quinazoline diones are associated with histone deacetylase (HDAC) inhibition or antiviral activity, differing from pyridazinone’s PDE-targeting roles.
  • The absence of fluorine in Otaplimastatum may reduce metabolic stability compared to the fluorinated benzamide in the target compound .

Parimifasorum

Structural Profile :

  • Includes a trifluoromethylpyrazole and chlorinated benzamide ().

Functional Contrast :

  • Chlorine substituents may improve antimicrobial activity, diverging from the fluorine-mediated CNS or cardiovascular effects seen in pyridazinone derivatives .

Compound 3a (Benzimidazole-Tetrahydroacridine Hybrid)

Structural Profile :

  • Combines benzimidazole and tetrahydroacridine moieties ().

Functional Contrast :

  • Tetrahydroacridine is a cholinesterase inhibitor (e.g., for Alzheimer’s disease), while benzimidazole is common in antiparasitic drugs.
  • The target compound’s pyridazinone-benzamide scaffold lacks the acetylcholinesterase-targeting acridine group, suggesting distinct therapeutic applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.